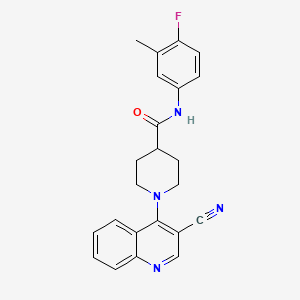

1-(3-cyanoquinolin-4-yl)-N-(4-fluoro-3-methylphenyl)piperidine-4-carboxamide

Description

1-(3-Cyanoquinolin-4-yl)-N-(4-fluoro-3-methylphenyl)piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine-4-carboxamide core substituted with a 3-cyanoquinolin-4-yl group and a 4-fluoro-3-methylphenyl moiety. The quinoline scaffold is known for its versatility in medicinal chemistry, particularly in targeting enzymes or receptors involved in viral infections, cancer, and inflammatory diseases . The 4-fluoro-3-methylphenyl substituent may contribute to metabolic stability and lipophilicity, critical for pharmacokinetic optimization.

Properties

IUPAC Name |

1-(3-cyanoquinolin-4-yl)-N-(4-fluoro-3-methylphenyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN4O/c1-15-12-18(6-7-20(15)24)27-23(29)16-8-10-28(11-9-16)22-17(13-25)14-26-21-5-3-2-4-19(21)22/h2-7,12,14,16H,8-11H2,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWPYFSJYCANEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-cyanoquinolin-4-yl)-N-(4-fluoro-3-methylphenyl)piperidine-4-carboxamide typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent like potassium cyanide.

Formation of the Piperidine Ring: The piperidine ring can be formed through a reductive amination reaction involving a suitable aldehyde or ketone and ammonia or an amine.

Coupling of the Quinoline and Piperidine Moieties: The final step involves coupling the quinoline and piperidine moieties through an amide bond formation using reagents such as carbodiimides (e.g., EDCI) or coupling agents like HATU.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-cyanoquinolin-4-yl)-N-(4-fluoro-3-methylphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium cyanide for nucleophilic substitution, and halogenating agents for electrophilic substitution.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

1-(3-cyanoquinolin-4-yl)-N-(4-fluoro-3-methylphenyl)piperidine-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential pharmaceutical agent for the treatment of various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-cyanoquinolin-4-yl)-N-(4-fluoro-3-methylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(3-cyanoquinolin-4-yl)-N-(4-fluoro-3-methylphenyl)piperidine-4-carboxamide, highlighting differences in substituents and molecular properties:

*Molecular weight calculated based on formula.

Research Findings and Pharmacological Implications

- Antiviral Potential: Quinoline derivatives in showed inhibitory activity against hepatitis C virus (HCV) entry, with EC₅₀ values in the low micromolar range. The target compound’s 3-cyano group may similarly enhance viral entry inhibition .

- Pain Management : and highlight piperidine carboxamides targeting opioid/chemokine receptors for neuropathic pain. While the target compound lacks the extended chains seen in MCC14 (), its compact structure may favor central nervous system penetration .

- SARS-CoV-2 Inhibition: The naphthalene-containing analog in exhibited acceptable inhibitory activity, suggesting the target compound’s quinoline group could be optimized for similar applications .

Biological Activity

The compound 1-(3-cyanoquinolin-4-yl)-N-(4-fluoro-3-methylphenyl)piperidine-4-carboxamide is a notable member of the piperidine family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The presence of the cyano and fluorine substituents enhances its lipophilicity and binding affinity to target proteins.

Antitumor Activity

Research indicates that compounds within this structural class exhibit significant antitumor properties. For instance, derivatives have shown efficacy against various cancer cell lines, including MCF-7 (breast cancer) and K562 (chronic myeloid leukemia) cells.

- Case Study : A study demonstrated that modifications to the piperidine core can lead to enhanced cytotoxicity against MCF-7 cells, with IC50 values reported as low as 5.56 µM for certain derivatives .

Antibacterial Activity

The antibacterial potential of piperidine derivatives has also been explored extensively. Compounds similar to the target compound have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis.

- Research Findings : In one study, several synthesized piperidine compounds exhibited IC50 values ranging from 2.14 µM to 6.28 µM against urease, indicating their potential as effective antibacterial agents .

Enzyme Inhibition

The inhibition of enzymes such as acetylcholinesterase (AChE) and urease is another critical aspect of the biological activity of these compounds.

- Findings : The synthesized derivatives showed strong inhibitory effects on AChE, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.